molecular formula C12H32N4Ti B1599031 Tetrakis(ethylmethylamido)titanium(IV) CAS No. 308103-54-0

Tetrakis(ethylmethylamido)titanium(IV)

Cat. No.: B1599031
CAS No.: 308103-54-0
M. Wt: 280.28 g/mol
InChI Key: LNKYFCABELSPAN-UHFFFAOYSA-N
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Description

Tetrakis(ethylmethylamido)titanium(IV) is a coordination compound with the chemical formula [ (CH3C2H5)N]4Ti. It is a type of organometallic compound where titanium is bonded to four ethylmethylamido ligands. This compound is known for its strong Lewis acidity and is often used as a precursor in various chemical reactions and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Direct Synthesis: The compound can be synthesized by reacting titanium tetrachloride (TiCl4) with ethylmethylamine (C2H5N(CH3)H) under controlled conditions.

  • Industrial Production Methods: In industrial settings, the compound is typically produced through organometallic chemical vapor deposition (OMCVD) processes, where titanium precursors are vaporized and reacted with ethylmethylamine in a controlled environment.

Types of Reactions:

  • Oxidation: Tetrakis(ethylmethylamido)titanium(IV) can undergo oxidation reactions to form titanium oxides.

  • Reduction: Reduction reactions can lead to the formation of titanium metal or lower oxidation state titanium compounds.

  • Substitution: The compound can participate in substitution reactions where the ethylmethylamido ligands are replaced by other ligands.

Common Reagents and Conditions:

  • Oxidation: Oxygen or ozone can be used as oxidizing agents.

  • Reduction: Reducing agents like hydrogen or carbon monoxide are commonly employed.

  • Substitution: Various nucleophiles can be used to replace the ethylmethylamido ligands.

Major Products Formed:

  • Titanium Oxides: TiO2 and other titanium oxides.

  • Titanium Metal: Pure titanium or titanium alloys.

  • Substituted Titanium Compounds: Compounds with different ligands attached to the titanium center.

Scientific Research Applications

Tetrakis(ethylmethylamido)titanium(IV) is widely used in scientific research due to its unique properties:

  • Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.

  • Biology: The compound is employed in the study of biological systems and the development of bioactive materials.

  • Medicine: It is used in the synthesis of pharmaceuticals and medical imaging agents.

  • Industry: The compound is utilized in the production of advanced materials, such as thin films and coatings.

Comparison with Similar Compounds

  • Tetrakis(dimethylamido)titanium: Similar structure but with dimethylamido ligands instead of ethylmethylamido.

  • Titanium(IV) ethoxide: Contains ethoxide ligands instead of amido ligands.

  • Titanium(IV) isopropoxide: Contains isopropoxide ligands.

Uniqueness: Tetrakis(ethylmethylamido)titanium(IV) is unique due to its combination of ethyl and methyl groups on the amido ligands, which provides a balance of steric and electronic effects that influence its reactivity and stability.

Properties

CAS No.

308103-54-0

Molecular Formula

C12H32N4Ti

Molecular Weight

280.28 g/mol

IUPAC Name

ethyl(methyl)azanide;titanium(4+)

InChI

InChI=1S/4C3H8N.Ti/c4*1-3-4-2;/h4*3H2,1-2H3;/q4*-1;+4

InChI Key

LNKYFCABELSPAN-UHFFFAOYSA-N

SMILES

CC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[Ti+4]

Canonical SMILES

CC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[Ti+4]

Pictograms

Flammable; Corrosive

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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